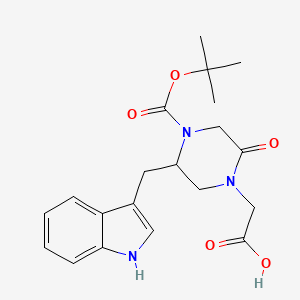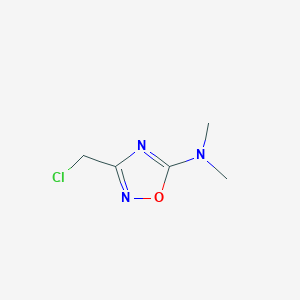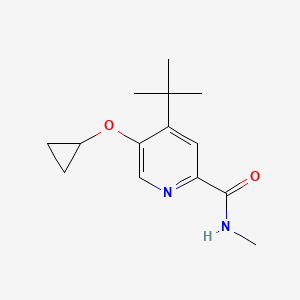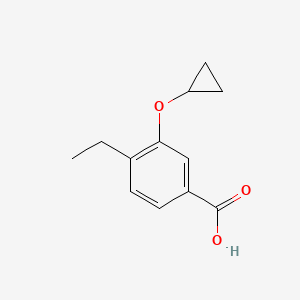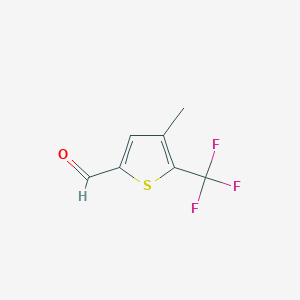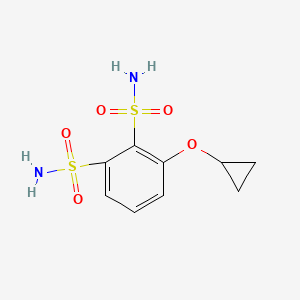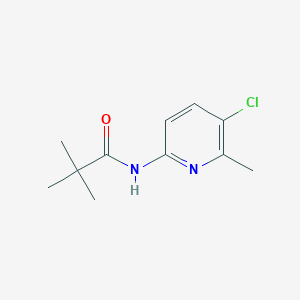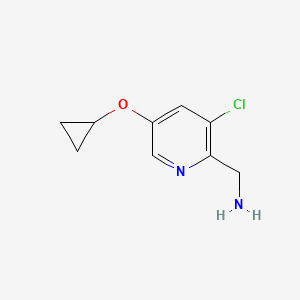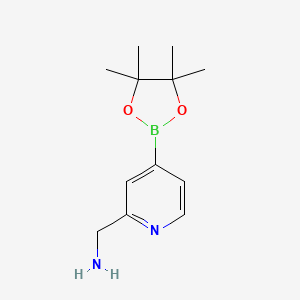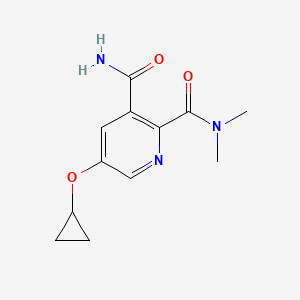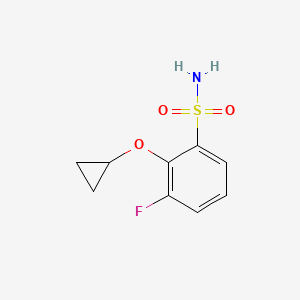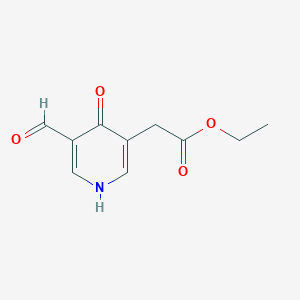
Ethyl (5-formyl-4-hydroxypyridin-3-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (5-formyl-4-hydroxypyridin-3-YL)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring substituted with a formyl group, a hydroxyl group, and an ethyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (5-formyl-4-hydroxypyridin-3-YL)acetate typically involves the esterification of 5-formyl-4-hydroxypyridine with ethyl acetate. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of solid acid catalysts, such as zeolites or ion-exchange resins, can also enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the formyl or hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Ethyl (5-formyl-4-hydroxypyridin-3-YL)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl (5-formyl-4-hydroxypyridin-3-YL)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, which can modulate the activity of the target molecules. The ethyl acetate moiety can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparación Con Compuestos Similares
Ethyl acetate: A simple ester used as a solvent in various applications.
5-formyl-4-hydroxypyridine: A precursor in the synthesis of Ethyl (5-formyl-4-hydroxypyridin-3-YL)acetate.
Mthis compound: A similar compound with a methyl group instead of an ethyl group.
Uniqueness: this compound is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring, which allows for a diverse range of chemical reactions and potential applications. The ethyl acetate moiety also provides additional functionalization possibilities, making it a versatile compound in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C10H11NO4 |
|---|---|
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
ethyl 2-(5-formyl-4-oxo-1H-pyridin-3-yl)acetate |
InChI |
InChI=1S/C10H11NO4/c1-2-15-9(13)3-7-4-11-5-8(6-12)10(7)14/h4-6H,2-3H2,1H3,(H,11,14) |
Clave InChI |
DWFOKMWCGFQJPU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CNC=C(C1=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


